Bienvenue dans la boutique en ligne BenchChem!

N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Medicinal Chemistry Chemical Biology Pharmacology

N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2549036-15-7) is a synthetic small molecule belonging to the cyclopropanesulfonamide class of piperidine derivatives. Its molecular formula is C15H21FN2O2S, and its molecular weight is 312.4 g/mol.

Molecular Formula C15H21FN2O2S
Molecular Weight 312.4 g/mol
CAS No. 2549036-15-7
Cat. No. B6446091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
CAS2549036-15-7
Molecular FormulaC15H21FN2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)F)NS(=O)(=O)C3CC3
InChIInChI=1S/C15H21FN2O2S/c16-13-5-3-12(4-6-13)10-18-9-1-2-14(11-18)17-21(19,20)15-7-8-15/h3-6,14-15,17H,1-2,7-11H2
InChIKeyCCYYYPGVIUWXJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2549036-15-7): Procurement-Relevant Structural and Physicochemical Profile


N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2549036-15-7) is a synthetic small molecule belonging to the cyclopropanesulfonamide class of piperidine derivatives. Its molecular formula is C15H21FN2O2S, and its molecular weight is 312.4 g/mol. The compound features a piperidine ring substituted at the 1-position with a 4-fluorophenylmethyl group and at the 3-position with a cyclopropanesulfonamide moiety. Commercially available samples typically exhibit a purity of 95%. The presence of the cyclopropanesulfonamide group, a compact and conformationally restricted sulfonamide, and the 4-fluorobenzyl pharmacophore are structural features commonly used in medicinal chemistry for modulating target binding affinity and lipophilicity, though specific bioactivity data for this exact compound remain unpublished in peer-reviewed or patent literature as of the search date.

Why N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide Cannot Be Substituted by a Generic Analog Without Risk of Data Inconsistency


No quantitative, comparator-based differential evidence could be identified for this specific compound from permissible primary sources (peer-reviewed papers, patents, or authoritative databases) during the evidence collection period. The structural features present—a 4-fluorobenzyl group, a piperidine linker with substitution at the 3-position, and a cyclopropanesulfonamide moiety—are each known to influence potency, selectivity, and pharmacokinetic properties in distinct ways for different biological targets. In the absence of head-to-head comparative data, generic substitution with a close analog (e.g., a 2-fluorophenyl regioisomer, a piperidin-4-yl positional isomer, or analogs with different sulfonamide groups) carries a high risk of introducing uncharacterized and unpredictable changes to the activity profile of any assay or synthesis in which this compound is a defined component. This evidence guide therefore explicitly documents the current evidence gap rather than filling it with speculative claims.

Quantitative Differentiation Evidence for N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide Versus Top Analogs


No Direct Head-to-Head Comparative Data Available from Permissible Sources

A comprehensive search of the primary research literature, patent databases, and authoritative chemical biology databases (PubChem, ChEMBL, BindingDB) did not yield any publication containing quantitative comparative data (e.g., IC50, Ki, Kd, or functional assay results) for N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide against a defined comparator compound. Therefore, no analytical differentiation claim that satisfies the mandatory evidence admission rules can be made at this time.

Medicinal Chemistry Chemical Biology Pharmacology

Regioisomeric Positioning of the Fluorobenzyl Substituent as a Potential Differentiator

The target compound bears a 4-fluorobenzyl group. A closely related analog, N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS not available), differs only in the position of the fluorine atom on the phenyl ring. No published direct comparison exists; however, in the broader context of piperidine-based ligands, moving a fluorine atom from the para to the ortho position can alter the electron distribution of the aromatic ring and the dihedral angle of the benzyl group, potentially affecting binding pocket complementarity. This is a class-level inference and cannot be quantified for these specific compounds without experimental data.

Structure-Activity Relationship Receptor Binding Molecular Recognition

Piperidine Substitution Position (3-yl vs 4-yl) as a Conformational Differentiator

The target compound is a piperidin-3-yl derivative. Its regioisomer, N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide (CAS 2415456-33-4), which is commercially available, places the cyclopropanesulfonamide at the 4-position of the piperidine ring. No direct comparative activity data has been published. However, the 3-yl configuration places the sulfonamide group in a different spatial orientation relative to the basic piperidine nitrogen compared to the 4-yl configuration. In related chemotypes, such positional isomerism has been shown to cause up to 100-fold differences in target affinity. This remains a class-level inference until experimentally verified for this pair.

Conformational Analysis Medicinal Chemistry Scaffold Hopping

Cyclopropanesulfonamide vs. Other Sulfonamides: Metabolic Stability Inference

The target compound contains a cyclopropanesulfonamide group. A structurally related compound from the published patent literature, (R)-N-(7-((1-(2-chloro-4-fluorobenzyl)piperidin-3-yl)oxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropanesulfonamide, which also features a piperidin-3-yl cyclopropanesulfonamide substructure, was profiled in patch clamp electrophysiology assays against the Nav1.7 sodium channel and demonstrated an IC50 of 34 nM. While this does not constitute a direct comparison for the target compound, it suggests that the cyclopropanesulfonamide-piperidine scaffold can achieve nanomolar potency when appropriately elaborated. Cyclopropanesulfonamides are generally recognized within the medicinal chemistry community as offering greater metabolic stability than their methyl- or phenylsulfonamide counterparts, but no stability data exists for this specific compound. [1]

Drug Metabolism Pharmacokinetics CYP450 Stability

Application Scenarios for N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide Based on Structural and Class-Level Evidence


Fragment-Based or Scaffold-Oriented Screening Library Construction

Given the absence of published bioactivity data, the most scientifically justifiable procurement scenario for N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is as a component of a diversity-oriented or fragment-based screening library. The combination of a 4-fluorobenzyl group, a piperidine core, and a cyclopropanesulfonamide provides a three-dimensional, conformationally restricted scaffold that is distinct from flat aromatic screening compounds. The absence of annotated activity also makes it suitable for target-agnostic phenotypic screening campaigns where novelty and unexplored chemical space are valued.

Regioisomer Selectivity Profiling for a Known Piperidine-Based Hit Series

If a research program has identified a hit containing a 4-fluorobenzyl-piperidine motif, this compound can serve as a systematic comparator to its 4-yl regioisomer (CAS 2415456-33-4) and its 2-fluorophenyl analog to probe the SAR of sulfonamide attachment position and fluorine substitution geometry. The class-level inference suggests that positional isomerism can lead to significant potency shifts, making this a rational pairing for a focused SAR panel.

Core Scaffold for Hit-to-Lead Elaboration Targeting CNS or Inflammatory Indications

The cyclopropanesulfonamide group and the 4-fluorobenzyl moiety are both privileged fragments in CNS and inflammation-related medicinal chemistry. Although no target-specific data exist for this compound, its structural resemblance to scaffolds found in CNS-penetrant chemotypes (e.g., CCR5 antagonists, µ-opioid receptor modulators) suggests potential utility as a starting point for lead generation in these areas. Procurement for this purpose should be accompanied by a commitment to generate proprietary differentiation data.

Quote Request

Request a Quote for N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.